Product packaging for Dimorpholinium tetradecyl phosphate(Cat. No.:CAS No. 65104-60-1)

Dimorpholinium tetradecyl phosphate

Cat. No.: B13777831
CAS No.: 65104-60-1
M. Wt: 468.6 g/mol
InChI Key: DNIQWPSYSBMKAR-UHFFFAOYSA-N
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Description

Dimorpholinium tetradecyl phosphate (CAS 65104-60-1) is an organic phosphate salt with the molecular formula C22H49N2O6P and a molecular weight of 468.61 g/mol . Its structure consists of tetradecyl phosphate, the conjugate base of tetradecylphosphoric acid, compounded with two morpholine molecules . This specific chemical architecture classifies it as a salt of a long-chain alkyl phosphate, a category of compounds often investigated for their surfactant and emulsifying properties. As a result, researchers value this compound for its potential application in the solubilization and purification of membrane proteins, where its amphiphilic nature can aid in disrupting lipid bilayers while maintaining protein integrity. Furthermore, the morpholinium counterions may contribute to desirable buffering characteristics or solubility profiles in various experimental conditions. It is critical to note that this product is designated "For Research Use Only" (RUO) . This means it is expressly intended for laboratory research applications and is not manufactured for use in humans. It is not approved for use as a drug, in medical diagnostics, or for any therapeutic purpose. Researchers handling this material are responsible for ensuring it is used exclusively in controlled laboratory settings and in accordance with all applicable regulations. RUO products, while reliable for research, are exempt from the stringent regulatory controls and validations required for in vitro diagnostic (IVD) or Good Manufacturing Practice (GMP) products . Consequently, their use in clinical diagnostics is strictly prohibited and would pose an unacceptable risk to patient health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H49N2O6P B13777831 Dimorpholinium tetradecyl phosphate CAS No. 65104-60-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

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CAS No.

65104-60-1

Molecular Formula

C22H49N2O6P

Molecular Weight

468.6 g/mol

IUPAC Name

morpholine;tetradecyl dihydrogen phosphate

InChI

InChI=1S/C14H31O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;2*1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);2*5H,1-4H2

InChI Key

DNIQWPSYSBMKAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Dimorpholinium Tetradecyl Phosphate

Established Reaction Pathways for Ammonium (B1175870) Phosphate (B84403) Ester Synthesis

The traditional synthesis of alkyl phosphate amine salts, such as dimorpholinium tetradecyl phosphate, is a two-step process. The initial step involves the phosphorylation of a long-chain alcohol, followed by neutralization with an appropriate amine.

One of the most common methods for phosphorylation involves the reaction of a primary alcohol like tetradecyl alcohol with a strong phosphating agent. Phosphorus oxychloride (POCl₃) is frequently used. The reaction is typically carried out in an inert solvent like toluene (B28343) in the presence of a tertiary amine, such as triethylamine, which acts as an acid scavenger. The resulting dichlorophosphate (B8581778) intermediate is then hydrolyzed, often with steam, to yield a mixture of mono- and di-tetradecyl phosphoric acids. This method is advantageous as it produces dialkyl phosphates in good yield with minimal contamination from trialkyl phosphate impurities organic-chemistry.org.

Another established phosphating agent is phosphoric anhydride (B1165640) (P₂O₅), also known as phosphorus pentoxide. In this process, one mole of phosphoric anhydride is reacted with three moles of the alcohol (e.g., octyl alcohol) at an elevated temperature (60-70°C) google.com. The reaction is typically exothermic and yields a mixture of mono- and dialkyl phosphoric acid esters.

Once the acidic tetradecyl phosphate mixture is obtained, the second step is a straightforward acid-base neutralization. The acidic phosphate ester is reacted with morpholine (B109124) to form the dimorpholinium salt ontosight.aishanghaichemex.com. The stoichiometry of the amine to the acid determines the final salt composition.

Novel Synthetic Routes for this compound

Recent research has focused on developing more direct, efficient, and versatile methods for synthesizing ammonium phosphate esters. These novel routes offer improvements in terms of reaction conditions, yield, and purity.

Anion Exchange Procedures

Anion exchange, or salt metathesis, provides an alternative pathway to the target compound, avoiding the direct handling of acidic intermediates in the final step. In this method, an alkali metal salt of the long-chain alkyl phosphate is first prepared. For instance, tetradecyl phosphoric acid can be neutralized with sodium hydroxide (B78521) or sodium carbonate to produce sodium tetradecyl phosphate.

This sodium salt is then reacted with a morpholinium salt, such as morpholinium chloride, in a suitable solvent like water or an alcohol mixture google.com. The driving force for the reaction is the precipitation of the inorganic byproduct, sodium chloride, which can be removed by filtration. This leaves the desired this compound in the solution. While effective, achieving a low final content of inorganic halide byproducts can be challenging, as the salt exchange reaction needs to be driven to completion google.com.

Neutralization-Based Synthesis Strategies

This strategy is a refinement of the established pathway, focusing on the direct neutralization of the crude phosphate ester intermediate. After the phosphorylation of tetradecyl alcohol with an agent like P₂O₅ or POCl₃, the resulting acidic mixture of mono- and di-tetradecyl phosphoric acid is not isolated but is directly treated with morpholine shanghaichemex.com.

The neutralization reaction is typically quantitative and exothermic. The final product is a mixture of dimorpholinium mono-tetradecyl phosphate and monomorpholinium di-tetradecyl phosphate. The ratio of these components in the final product is dictated by the mono- to diester ratio achieved during the initial phosphorylation step. The reaction of N-tallow alkyltrimethylenediamines with phosphoric acid to form amphiphilic phosphate salts is an example of this type of industrial process ontosight.ai. The simplicity of this acid-amine reaction makes it a robust and widely applicable method google.com.

Direct Esterification Techniques

Direct esterification methods aim to simplify the process by reacting the alcohol and phosphoric acid source in a single step. For instance, ortho-phosphoric acid can be directly esterified with fatty alcohols at high temperatures (160-200°C) in the presence of a water-entraining agent like toluene or xylene researchgate.net. The water of reaction is removed by azeotropic distillation to drive the equilibrium towards the ester products. The resulting phosphoric acid alkyl esters can then be converted into their ammonium or alkanolamine salts through neutralization researchgate.net.

More recent advancements have focused on catalytic direct phosphorylation of alcohols under milder conditions. One such system uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor in the presence of a catalyst, enabling the direct introduction of a phosphate group to a wide range of alcohols with high functional group tolerance nih.govnih.govresearchgate.net. The resulting tetradecyl phosphate can then be neutralized with morpholine to yield the final product.

Ammonia Elimination Protocols

The term "ammonia elimination" in the context of forming an ammonium salt is unconventional, as the amine is typically a reactant added in the final step. However, related synthetic protocols involve the reaction of phosphorus precursors with amines where a small molecule is eliminated.

For example, a phosphonate (B1237965) can be converted to a more reactive intermediate, such as a phosphonyl chloride, by reacting it with an agent like oxalyl chloride. This intermediate can then react with an amine like morpholine nih.gov. In this case, hydrogen chloride (HCl) is eliminated, not ammonia. If the resulting product is a phosphonamidate, subsequent hydrolysis would be needed to generate the phosphate salt.

Another related process is the quaternization of tertiary amines with alkyl halides, known as the Menshutkin reaction, to form quaternary ammonium salts google.comrsc.org. However, for a simple protonated amine salt like morpholinium, direct neutralization is the more common and efficient pathway. The reaction of triesters of phosphoric acid with tertiary amines to form quaternary ammonium phosphates has been reported but is often impractical due to low reactivity google.com.

Investigation of Catalytic Systems for Enhanced Synthesis of this compound

The key step amenable to catalysis in the synthesis of this compound is the initial O-phosphorylation of tetradecyl alcohol. Various catalytic systems have been explored to improve the efficiency, selectivity, and conditions of this esterification.

Lewis acid catalysts have shown significant promise. For example, Ti(OtBu)₄ has been identified as a highly effective catalyst for the phosphorylation of primary and secondary alcohols using tetrabenzylpyrophosphate as the phosphorylating agent, with yields often exceeding 90% researchgate.net. Other active Lewis acid catalysts for alcohol phosphonylation include complexes of Zn(II), Al(III), Zr(IV), and Hf(IV) researchgate.net. When using triphenylphosphite as the phosphorus source, strong organic acids such as trifluoroacetic acid or methanesulfonic acid have been shown to effectively catalyze the formation of phosphonate derivatives nih.gov.

Phase-transfer catalysts have also been employed for direct phosphorylation. A notable system uses tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. This method is highly chemoselective and tolerates a wide variety of functional groups, proceeding under mild conditions nih.govnih.govresearchgate.net. Mechanistic studies suggest that the catalyst and donor form a mixed anhydride species that acts as the active phosphorylating agent nih.govresearchgate.net.

The table below summarizes various phosphating agents used for the synthesis of long-chain alkyl phosphates, which are the precursors to the target compound.

Table 1: Comparison of Phosphating Agents for Long-Chain Alcohol Esterification

Phosphating Agent Typical Alcohol Co-reagents/Conditions Primary Products Reference(s)
Phosphorus Oxychloride (POCl₃) Primary Alcohols Triethylamine, Toluene, then Steam Dialkyl Phosphates organic-chemistry.org
Phosphoric Anhydride (P₂O₅) Octyl Alcohol 60-70°C Mono- and Dialkyl Phosphates google.com
ortho-Phosphoric Acid (H₃PO₄) Fatty Alcohols 160-200°C, Azeotropic Distillation Mono- and Dialkyl Phosphates researchgate.net
Phosphoenolpyruvic acid (PEP-K) Various Alcohols TBAHS (catalyst), DMF Monoalkyl Phosphates nih.govresearchgate.net
Tetrabenzylpyrophosphate Primary/Secondary Alcohols Ti(OtBu)₄ (catalyst) Protected Alkyl Phosphates researchgate.net

The following table highlights different catalytic systems investigated for the phosphorylation of alcohols.

Table 2: Catalytic Systems for O-Phosphorylation of Alcohols

Catalyst Phosphorylating Agent Substrate Example Yield Reference(s)
Ti(OtBu)₄ Tetrabenzylpyrophosphate 1-Octanol 97% researchgate.net
Tetrabutylammonium Hydrogen Sulfate (TBAHS) PEP-K 3-Phenyl-1-propanol 88% researchgate.net
Methanesulfonic Acid Triphenylphosphite Benzaldehyde/Glycoluril ~50-60% nih.gov
Oxidomolybdenum tetrachloride (MoOCl₄) Diphenyl phosphite Various Alcohols High researchgate.net

Mechanistic Understanding of this compound Formation Reactions

The formation of this compound is fundamentally an acid-base reaction. This process involves the transfer of protons from tetradecylphosphoric acid to the nitrogen atom of morpholine, resulting in the formation of a salt. While specific, in-depth mechanistic studies on this particular compound are not extensively available in peer-reviewed literature, the reaction mechanism can be inferred from the well-established principles of acid-base chemistry and the known reactivity of long-chain alkyl phosphates and secondary amines like morpholine.

The primary interaction is between the acidic phosphate group of tetradecylphosphoric acid and the basic secondary amine group of morpholine. wikipedia.org Tetradecylphosphoric acid, a monoalkyl ester of phosphoric acid, possesses two acidic protons on its phosphate group, allowing it to act as a dibasic acid. Morpholine, a heterocyclic compound containing a secondary amine, is a moderately strong base capable of accepting these protons. wikipedia.org

The reaction proceeds in a stepwise manner. In the first step, one molecule of morpholine abstracts a proton from the tetradecylphosphoric acid, forming the morpholinium cation and the tetradecylphosphate anion. This is a rapid and reversible proton transfer.

Step 1: H₂PO₄R + C₄H₉NO ⇌ [C₄H₁₀NO]⁺ + [HPO₄R]⁻ (Tetradecylphosphoric Acid + Morpholine ⇌ Morpholinium + Tetradecylphosphate Anion)

Given that tetradecylphosphoric acid is dibasic, a second equilibrium is established where another molecule of morpholine abstracts the remaining acidic proton from the tetradecylphosphate anion. This results in the formation of the final salt, this compound.

Step 2: [HPO₄R]⁻ + C₄H₉NO ⇌ [C₄H₁₀NO]⁺ + [PO₄R]²⁻ (Tetradecylphosphate Anion + Morpholine ⇌ Morpholinium + Tetradecylphosphate Dianion)

The formation of the salt is driven by the favorable thermodynamics of the acid-base neutralization. The reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants but may not be necessary if the reaction is performed with neat reactants.

The reaction kinetics are expected to be fast, characteristic of proton transfer reactions between strong or moderately strong acids and bases. The rate of the reaction will be influenced by several factors, including the concentration of the reactants, the temperature, and the choice of solvent. A higher concentration of reactants will lead to a greater frequency of molecular collisions and thus a faster reaction rate. Increased temperature will also increase the kinetic energy of the molecules, leading to a higher reaction rate.

The choice of solvent can play a role in the reaction by influencing the solubility of the reactants and the stability of the resulting ions. A polar protic solvent could potentially solvate the ions, stabilizing them and driving the equilibrium towards the products.

A deeper mechanistic understanding could involve the study of the reaction under various conditions to determine the rate law and the activation energy. Techniques such as nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the progress of the reaction and identify the species present in the solution.

The following table summarizes the expected influence of various parameters on the formation of this compound, based on general principles of acid-base reactions.

ParameterEffect on Reaction RateEffect on YieldRationale
Temperature IncreaseGenerally FavorableIncreases kinetic energy of molecules, leading to more frequent and energetic collisions.
Reactant Concentration IncreaseFavorableHigher concentration leads to a greater probability of molecular encounters.
Stoichiometry Optimal at 1:2 (Acid:Base)Maximized at Stoichiometric RatioEnsures complete neutralization of the dibasic tetradecylphosphoric acid.
Solvent Polarity Generally IncreasesMay IncreasePolar solvents can stabilize the ionic products, shifting the equilibrium to the right.

It is important to note that while this proposed mechanism is based on sound chemical principles, detailed experimental studies would be necessary to fully elucidate the intricacies of the reaction dynamics and the potential for any intermediate species or alternative reaction pathways.

Advanced Spectroscopic and Structural Characterization of Dimorpholinium Tetradecyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the delineation of the carbon-hydrogen framework and the identification of the phosphorus environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Delineation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the dimorpholinium tetradecyl phosphate (B84403) molecule. The spectrum is anticipated to show distinct signals corresponding to the morpholinium cations and the tetradecyl phosphate anion.

The morpholinium cation is expected to exhibit two main signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂-CH₂-N) are deshielded and would appear at a downfield chemical shift, typically in the range of 3.8-4.0 ppm. The protons on the carbons adjacent to the positively charged nitrogen atom (O-CH₂-CH₂-N⁺) would be further deshielded and are expected to resonate at a lower field, approximately between 3.2 and 3.5 ppm. The NH₂⁺ protons of the morpholinium cation would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

For the tetradecyl phosphate anion, a characteristic triplet signal for the terminal methyl (CH₃) group of the alkyl chain is expected at approximately 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the long alkyl chain would produce a large, complex multiplet in the region of 1.2-1.4 ppm. The methylene group adjacent to the phosphate group (CH₂-O-P) would be deshielded and is anticipated to appear as a multiplet around 3.9-4.1 ppm, potentially showing coupling to the phosphorus nucleus.

Expected ¹H NMR Data for Dimorpholinium Tetradecyl Phosphate

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Terminal CH₃ (Tetradecyl)0.8 - 0.9Triplet
(CH₂)₁₂ (Tetradecyl)1.2 - 1.4Multiplet
CH₂-O-P (Tetradecyl)3.9 - 4.1Multiplet
O-CH₂-CH₂-N⁺ (Morpholinium)3.8 - 4.0Multiplet
O-CH₂-CH₂-N⁺ (Morpholinium)3.2 - 3.5Multiplet
N⁺H₂ (Morpholinium)VariableBroad Singlet

Phosphorus Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Nuclei Characterization

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific technique for characterizing the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of a single phosphorus environment. The chemical shift for an alkyl phosphate is typically observed in the range of 0 to 5 ppm relative to an external standard of phosphoric acid. The exact chemical shift can provide insights into the electronic environment of the phosphate group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The morpholinium cation should display two signals. The carbon atoms adjacent to the oxygen (O-CH₂) are expected to resonate at approximately 65-67 ppm, while the carbons adjacent to the nitrogen (N-CH₂) would likely appear around 45-47 ppm.

The tetradecyl phosphate anion will show a series of signals for the long alkyl chain. The terminal methyl carbon (CH₃) is expected at a high field, around 14 ppm. The internal methylene carbons will produce a group of signals between 22 and 32 ppm. The carbon atom attached to the phosphate group (CH₂-O-P) will be significantly deshielded and is expected to resonate at approximately 65-70 ppm, potentially showing coupling with the phosphorus nucleus (²J(C-P)).

Expected ¹³C NMR Data for this compound

Functional GroupExpected Chemical Shift (ppm)
Terminal CH₃ (Tetradecyl)~14
Internal (CH₂)₁₂ (Tetradecyl)22 - 32
CH₂-O-P (Tetradecyl)65 - 70
O-CH₂ (Morpholinium)65 - 67
N-CH₂ (Morpholinium)45 - 47

Multidimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the morpholine (B109124) ring and along the tetradecyl chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. Strong bands in the region of 1200-1000 cm⁻¹ are characteristic of the P-O stretching vibrations of the phosphate group. The P=O stretching vibration is anticipated to appear as a strong band around 1250-1230 cm⁻¹. The C-O-C stretching of the morpholine ring will likely be observed near 1100 cm⁻¹. The N-H bending vibrations of the morpholinium cation are expected in the 1600-1500 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain and the morpholine ring will appear in the 2950-2850 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric stretching of the phosphate group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl & Morpholine)2950 - 28502950 - 2850
N-H Bend (Morpholinium)1600 - 1500Weak
P=O Stretch1250 - 12301250 - 1230
C-O-C Stretch (Morpholine)~1100~1100
P-O Stretch1200 - 10001200 - 1000

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular mass and for analyzing the fragmentation patterns of a compound, which helps in its structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show the molecular ions of the constituent parts.

In positive ion mode ESI-MS, the morpholinium cation ([C₄H₁₀NO]⁺) would be observed with a mass-to-charge ratio (m/z) of 88.11. In negative ion mode, the tetradecyl phosphate anion ([C₁₄H₃₀O₄P]⁻) would be detected at an m/z of 293.19.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of these ions. Fragmentation analysis (MS/MS) of the tetradecyl phosphate anion would likely show the loss of the tetradecyl group, resulting in a phosphate fragment.

X-ray Crystallography for Solid-State Structural Resolution

For a compound like this compound, which consists of two morpholinium cations and a tetradecyl phosphate anion, single-crystal X-ray diffraction would be the ideal technique to elucidate its solid-state structure. The process involves growing a suitable single crystal, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not widely published, we can infer the type of information that would be obtained by examining analogous structures. The crystal structure would reveal the nature of the ionic interactions between the positively charged nitrogen atom of the morpholinium rings and the negatively charged oxygen atoms of the phosphate group. Furthermore, it would detail the conformation of the long tetradecyl alkyl chain, including any kinking or disorder, and how these chains pack within the crystal lattice, likely influenced by van der Waals forces.

Hypothetical Crystallographic Data for a Related Alkyl Ammonium (B1175870) Phosphate Salt:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)35.12
c (Å)8.98
α (°)90
β (°)105.3
γ (°)90
Volume (ų)3110
Z4

Note: The data presented in this table is representative of a similar long-chain alkyl ammonium phosphate and is for illustrative purposes only, as specific data for this compound is not publicly available.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For a synthesized compound like this compound, chromatographic methods are vital to assess its purity and to separate it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile, ionic compounds such as this. A reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation mechanism would be based on the hydrophobic interactions of the tetradecyl chain with the stationary phase and the ionic interactions with the mobile phase, which could be modified with buffers or ion-pairing agents to improve peak shape and retention.

Detection could be achieved using a variety of detectors. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable for detecting the non-volatile this compound. Alternatively, if the compound possesses a chromophore or if derivatization is performed, a UV-Vis detector could be used. Mass spectrometry (MS) coupled with HPLC (LC-MS) would provide the highest degree of specificity, allowing for the confirmation of the molecular weight of the target compound and the identification of any impurities.

Gas Chromatography (GC) would be less suitable for the direct analysis of the ionic and non-volatile this compound. However, it could potentially be used to analyze volatile precursors or degradation products after appropriate derivatization to increase their volatility.

Illustrative HPLC Method Parameters for Purity Assessment:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient20% to 100% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorELSD or CAD

Note: These HPLC parameters are provided as a typical starting point for the analysis of a long-chain alkyl phosphate salt and would require optimization for the specific analysis of this compound.

The results of such a chromatographic analysis would typically be presented as a chromatogram, a plot of detector response versus retention time. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak can be used to estimate the relative purity of the sample.

Computational and Theoretical Investigations of Dimorpholinium Tetradecyl Phosphate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its electronic structure and preferred three-dimensional arrangement (conformation). For dimorpholinium tetradecyl phosphate (B84403), these calculations can reveal the distribution of electron density, the nature of the chemical bonds, and the relative energies of different spatial orientations of the dimorpholinium cation and the tetradecyl phosphate anion.

Table 1: Hypothetical Conformational Energy Data for Dimorpholinium Tetradecyl Phosphate

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-O-P-O) (degrees)
10.00178.5
22.5465.2
35.12-63.8

Note: This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

Density Functional Theory (DFT) for Reactivity and Interaction Modeling

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT is employed to model its reactivity and interactions. By calculating the electron density, DFT can predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is instrumental in modeling the non-covalent interactions that govern the association of the dimorpholinium cation with the tetradecyl phosphate anion. These interactions, including hydrogen bonding and van der Waals forces, are crucial for understanding the stability of the ionic pair in various environments. The binding energy between the cation and anion can be calculated to quantify the strength of their association.

Molecular Dynamics (MD) Simulations for Solvation and Assembly Behavior

While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger assembly. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.

For this compound, MD simulations can provide a detailed picture of how individual ion pairs are solvated by water or other solvents. These simulations can reveal the structure of the solvation shell and the dynamics of solvent molecules around the ions. Moreover, MD is invaluable for studying the self-assembly of these molecules into larger structures, such as micelles or bilayers. These simulations can track the process of aggregation and characterize the structure and stability of the resulting assemblies. A study on the aggregation of n-dodecyl phosphate, a related compound, showed that hydrogen bonding plays a role in stabilizing bilayer aggregates. nih.gov

Table 2: Illustrative MD Simulation Parameters for this compound System

ParameterValue
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Force FieldGROMOS96 43A2
SolventWater (SPC model)

Note: This table represents typical parameters for an MD simulation and is for illustrative purposes.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to validate both the computational model and the experimental interpretation. For this compound, techniques like time-dependent DFT (TD-DFT) can be used to predict its UV-Vis spectrum.

Similarly, the vibrational frequencies can be calculated using DFT, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. These predictions are highly sensitive to the molecular conformation and electronic environment, making them a powerful tool for structural elucidation.

Theoretical Analysis of Intermolecular Forces and Self-Assembly Propensities

The self-assembly of amphiphilic molecules like this compound into organized structures is driven by a delicate balance of intermolecular forces. Theoretical analysis can dissect the contributions of these different forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

By calculating the potential of mean force (PMF) for the association of two or more molecules, the thermodynamic driving forces for self-assembly can be quantified. This analysis can help predict the critical micelle concentration (CMC) and the preferred morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or lamellar sheets). Understanding these propensities is key to designing and controlling the nanostructures formed by these molecules.

Mechanistic Studies of Dimorpholinium Tetradecyl Phosphate Interfacial and Solution Phenomena

Adsorption Mechanism on Diverse Substrates

The adsorption of dimorpholinium tetradecyl phosphate (B84403) onto various substrates is a complex process governed by a combination of thermodynamic and kinetic factors. These factors dictate the formation and characteristics of the adsorbed layer, which in turn determines the compound's effectiveness in applications such as corrosion inhibition and surface modification.

Thermodynamic and Kinetic Aspects of Adsorption

The adsorption of phosphate-based compounds is influenced by factors such as pH, temperature, and the nature of the adsorbent surface. Thermodynamic studies of similar phosphate compounds have shown that the adsorption process can be either exothermic or endothermic. For instance, the adsorption of phosphates onto some materials is found to be an exothermic and spontaneous process. mdpi.com In other cases, particularly with certain mineral substrates, the adsorption is an endothermic process, suggesting that higher temperatures facilitate the adsorption. mdpi.comnih.govsemanticscholar.org

The kinetics of adsorption for phosphate compounds often follow a pseudo-second-order model. mdpi.comsemanticscholar.orgscispace.comlidsen.comnih.govresearchgate.net This indicates that the rate-limiting step may be chemisorption, involving the sharing or transfer of electrons between the adsorbate and the adsorbent surface. scispace.comlidsen.comresearchgate.net The adsorption process can be rapid, with a significant portion of the substance being adsorbed within a short period. scispace.comresearchgate.net For example, studies on phosphate adsorption by dolomite (B100054) showed a removal rate of over 95% in 60 minutes. scispace.comresearchgate.net

The adsorption process can also be described by various isotherm models, with the Langmuir and Freundlich models being commonly used. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to be suitable for describing the adsorption of phosphates on various materials. mdpi.comnih.govscispace.comnih.govresearchgate.net This suggests that a saturation point is reached where the surface becomes covered with a single layer of the adsorbate.

Adsorption Model Description Relevance to Phosphate Adsorption
Pseudo-second-order kineticsAssumes the rate-limiting step is chemical sorption involving valence forces through sharing or exchange of electrons.Frequently used to describe the kinetics of phosphate adsorption on various materials, suggesting chemisorption as a key mechanism. mdpi.comsemanticscholar.orgscispace.comlidsen.comnih.govresearchgate.net
Langmuir isothermDescribes monolayer adsorption on a homogeneous surface with a finite number of identical sites.Often provides a good fit for phosphate adsorption data, indicating the formation of a monolayer at the surface. mdpi.comnih.govscispace.comnih.govresearchgate.net
Freundlich isothermEmpirically describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.Also used to model phosphate adsorption, suggesting that in some cases the adsorbent surface is heterogeneous. semanticscholar.orgscispace.com

Surface Coverage and Film Formation Studies

The formation of a protective film by dimorpholinium tetradecyl phosphate is crucial for its function as a corrosion inhibitor. Studies on the closely related tetradecyl phosphate ester (PE-C14) have shown that temperature plays a significant role in film formation. ohio.edu At lower temperatures (25°C), a gelatinous film is formed, while at higher temperatures (55°C and 80°C), a more robust, whitish film is observed, which provides superior corrosion inhibition. ohio.edu

The surface saturation concentration, which is the concentration of the inhibitor required to form a complete monolayer on the metal surface, has been observed to increase with temperature. ohio.edu This indicates that more inhibitor is needed to achieve maximum surface coverage at higher temperatures. The film formed by the phosphate ester can act as a physical barrier, and its presence has been confirmed by the detection of a phosphorus-rich layer on the surface of the steel. ohio.edu

Corrosion Inhibition Mechanisms Attributed to Phosphate Esters

Phosphate esters, including this compound, are effective corrosion inhibitors for carbon steel, particularly in acidic environments. Their mechanism of action involves the formation of a protective film on the metal surface that impedes the electrochemical reactions responsible for corrosion.

Chemical and Physical Nature of Protective Layers

The protective layer formed by phosphate esters is a result of the interaction between the phosphate head group and the metal surface. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (formation of chemical bonds). The long alkyl tail (tetradecyl group) of the molecule contributes to the formation of a hydrophobic barrier that repels water and corrosive species from the surface.

The nature of the film can be influenced by environmental factors such as temperature. As mentioned earlier, higher temperatures can lead to the formation of a more effective and stable film. ohio.edu The film is believed to be composed of a complex of the phosphate ester with the iron ions from the steel surface. The presence of a phosphorus-rich layer, with a thickness that can range from 30 to 60 µm, has been experimentally confirmed. ohio.edu

Mechanistic Basis for Dispersing and Emulsifying Capabilities

The amphiphilic nature of this compound, with its polar phosphate head and nonpolar alkyl tail, gives it surfactant properties. This allows it to act as a dispersing and emulsifying agent by reducing the interfacial tension between immiscible phases, such as oil and water.

Elucidation of Lubrication Mechanisms at Molecular Interfaces

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific research findings or detailed data were identified regarding the elucidation of lubrication mechanisms of this compound at molecular interfaces. While the compound is cataloged by chemical suppliers, its properties related to interfacial phenomena, self-assembly, and tribology are not documented in the accessed resources.

The structural components of this compound, which include a long alkyl chain (tetradecyl), a phosphate headgroup, and morpholinium counterions, suggest it is an amphiphilic molecule with the potential for surface activity and self-organization in solution. Typically, compounds with such features can form micelles and adsorb at interfaces, which are fundamental processes in many lubrication mechanisms. However, without specific experimental or theoretical studies on this particular compound, any discussion of its lubricating behavior would be purely speculative and would not adhere to the required standards of scientific accuracy for this article.

Detailed research, including but not limited to surface tension measurements, critical micelle concentration determination, and tribological testing under various conditions, would be necessary to elucidate the lubrication mechanisms of this compound. As of the current date, such studies are not available in the public domain.

Research on Functional Applications and Performance Metrics of Dimorpholinium Tetradecyl Phosphate

Performance as a Surfactant in Aqueous and Non-Aqueous Systems

As an amphiphilic molecule, dimorpholinium tetradecyl phosphate (B84403) is expected to exhibit surfactant properties, effectively reducing surface tension at interfaces. The hydrophobic tetradecyl tail and the hydrophilic dimorpholinium phosphate head group enable its function in both aqueous and non-aqueous environments. Phosphate esters are recognized as a versatile class of anionic surfactants known for their wetting, dispersing, and emulsifying capabilities.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. For alkyl phosphate esters, the CMC is influenced by the length of the alkyl chain; as the chain length increases, the CMC generally decreases. This trend suggests that tetradecyl phosphate, and by extension its dimorpholinium salt, would have a relatively low CMC, indicating efficiency in reducing surface tension at lower concentrations.

Table 1: Representative Critical Micelle Concentration (CMC) of Anionic Surfactants

Surfactant CMC (mol/L) Temperature (°C)
Sodium Dodecyl Sulfate (B86663) 8 x 10⁻³ 25
Sodium Tetradecyl Sulfate 2.1 x 10⁻³ 25

This table presents CMC values for common anionic surfactants to provide context for the expected performance of phosphate-based surfactants. wikipedia.org

Application in Enhancing Lubricant Formulations and Tribological Performance

Phosphate esters have a long history of use as anti-wear (AW) and extreme pressure (EP) additives in lubricant formulations. mdpi.com They function by reacting with metal surfaces under conditions of high temperature and pressure to form a protective phosphide or polyphosphate film. specialchem.com This tribochemical film possesses a lower shear strength than the metal, thereby reducing friction and preventing direct metal-to-metal contact, which mitigates wear. mdpi.com

The incorporation of nitrogen-containing compounds, such as those derived from morpholine (B109124), can further enhance the tribological performance of lubricants. upc.edu These compounds can contribute to the formation of a more robust and durable protective film. The synergy between the phosphate and the morpholinium cation in dimorpholinium tetradecyl phosphate could, therefore, lead to superior lubricant performance.

Research on lubricants containing phosphate ester additives has demonstrated significant improvements in load-carrying capacity and reductions in wear. For instance, the addition of a phosphate ester containing nitrogen to rapeseed oil resulted in a substantial increase in the maximum non-seizure load (PB value) from 520 N to 1323 N and the weld load (PD value) from 1236 N to 3089 N. upc.edu Concurrently, the wear scar diameter (WSD) was reduced. upc.edu

Table 2: Tribological Performance of a Phosphate Ester Additive in Lubricant

Parameter Base Oil Base Oil + Phosphate Ester Additive % Improvement
Max. Non-Seizure Load (PB), N 520 1323 154.42
Weld Load (PD), N 1236 3089 149.92
Wear Scar Diameter (WSD), mm 0.56 0.39 30.36

Data represents the performance of a nitrogen-containing phosphate ester synthesized from methyl oleate in rapeseed oil. upc.edu

Contribution to Antistatic and Antifogging Formulations

The accumulation of static electricity on the surface of polymers can lead to various problems, including dust attraction and electrostatic discharge. Antistatic agents work by increasing the surface conductivity of the material, allowing for the dissipation of static charges. Phosphate-based compounds are utilized as effective antistatic agents, particularly in polar resin systems. oup.comresearchgate.net They function by attracting moisture from the atmosphere to create a conductive layer on the polymer surface. oup.com

The performance of an antistatic agent is typically quantified by the reduction in surface resistivity of the polymer. For instance, the addition of a phosphorus-based polymer antistatic agent to polypropylene has been shown to reduce the surface resistivity by nearly four orders of magnitude. semanticscholar.org Given its ionic nature, this compound is expected to function as an internal antistatic agent, migrating to the surface of the polymer to provide long-lasting static protection.

In the context of antifogging applications, which are crucial for transparent plastics used in packaging and agriculture, phosphate esters can also play a role. Fogging occurs due to the condensation of water into small droplets on a surface. Antifogging agents are surfactants that migrate to the polymer surface and reduce the surface tension of the water, causing the droplets to spread into a continuous, transparent film. While specific data for phosphate esters is limited, polyglycerol esters, another class of non-ionic surfactants, are known to impart excellent antifogging properties to polymer films. aquachem.co.kr

Table 3: Effect of a Phosphorus-Based Antistatic Agent on the Surface Resistivity of Polypropylene

Additive Concentration (wt%) Surface Resistivity (Ω/sq)
0 10¹³ - 10¹⁴
18 10⁹ - 10¹⁰

This table illustrates the potential reduction in surface resistivity with the incorporation of a phosphorus-containing antistatic agent. semanticscholar.org

Integration within Polymer Composites and Thermoplastic Resin Systems

The incorporation of functional additives into polymer composites and thermoplastic resins is a common strategy to enhance their mechanical, thermal, and electrical properties. Morpholine and its derivatives are known to be used in the synthesis of polymers and as curing agents for epoxy resins. semanticscholar.orgrsc.org Phosphate-containing polymers have also been investigated for their potential in biomedical applications, where they can form cross-linked matrices with mechanical properties comparable to natural bone. acs.org

When integrated into a polymer matrix, a compound like this compound could serve multiple functions. Its phosphate group could interact with fillers or the polymer backbone, potentially improving interfacial adhesion and, consequently, the mechanical properties of the composite. For example, the addition of phosphate glass particles to a polylactide (PLA) matrix has been shown to improve the flexural modulus of the resulting composite. researchgate.net

Table 4: Mechanical Properties of a Polymer Composite with Phosphate Additive

Material Flexural Modulus (GPa) Flexural Strength (MPa)
Neat PLA ~3.1 ~97
PLA + 10 wt% PG Particles 3.53 92.4

Data for Polylactide (PLA) composite reinforced with Phosphate Glass (PG) particles. researchgate.net

Investigation of Ionic Conductivity and Charge Transport Characteristics

Ionic liquids, which are salts with melting points below 100°C, have garnered significant interest for their potential use as electrolytes in various electrochemical devices. Morpholinium-based ionic liquids, in particular, have been studied for their ionic conductivity. These materials exhibit relatively high ionic conductivities, which are crucial for efficient charge transport.

Table 5: Ionic Conductivity of Morpholinium-Based Protic Ionic Liquids

Temperature (°C) Ionic Conductivity (mS/cm)
-15 ~1.0
25 10 - 16.8
100 21 - 29

Data for morpholinium-based protic ionic liquids with formate as the anion. researchgate.netresearchgate.net

Specific Use in Corrosion Mitigation Technologies

Phosphate esters are well-established corrosion inhibitors for various metals, particularly steel, in acidic and neutral environments. They function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive species. The long alkyl chain of the tetradecyl group in this compound would contribute to the formation of a dense, hydrophobic protective layer.

Studies on tetradecyl phosphate ester (PE-C14) have demonstrated its effectiveness in mitigating the corrosion of carbon steel. The inhibition efficiency is temperature-dependent, with the formation of a more robust and adherent protective film at elevated temperatures. At 55°C and 80°C, PE-C14 can achieve inhibition efficiencies approaching 100%.

The morpholinium cation also contributes significantly to corrosion inhibition. Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly as vapor phase inhibitors for the protection of steel. researchgate.net They adsorb on the metal surface through the nitrogen and oxygen heteroatoms, suppressing both anodic and cathodic corrosion reactions. mdpi.comampp.org Research on morpholine salts has shown inhibition efficiencies exceeding 85% for carbon steel in a saline environment. mdpi.com The combination of the film-forming properties of tetradecyl phosphate and the adsorption capabilities of the morpholinium cation makes this compound a promising candidate for advanced corrosion mitigation technologies.

Table 6: Corrosion Inhibition Performance of Tetradecyl Phosphate Ester (PE-C14) on Carbon Steel

Temperature (°C) Corrosion Rate (mm/year) - Blank Corrosion Rate (mm/year) - Inhibited Inhibition Efficiency (%)
25 ~0.8 ~0.06 93 ± 5
55 ~3.5 ~0.002 ~100
80 ~2.0 ~0.002 ~100

Data for C1018 carbon steel in a simulated refinery environment.

Table 7: Corrosion Inhibition Efficiency of Morpholine Salts on 20# Steel in 3.5% NaCl Solution

Inhibitor Corrosion Rate (mm/a) Inhibition Efficiency (%)
Blank 0.075 -
Morpholine Benzoate <0.01 >85
Morpholine Carbonate <0.01 >85

Data from corrosion weight loss tests. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Dimorpholinium Tetradecyl Phosphate Derivatives

Systematic Variation of Alkyl Chain Length and Its Effect on Compound Activity

The tetradecyl alkyl chain is a significant feature of the dimorpholinium tetradecyl phosphate (B84403) molecule, contributing to its lipophilicity and, consequently, its interaction with biological membranes. Systematic variation of this alkyl chain length is a fundamental strategy in SAR studies to modulate the compound's activity. Research findings suggest a strong correlation between the length of the alkyl chain and the biological efficacy of related phosphate compounds.

The lipophilicity of the molecule, which governs its ability to traverse cellular membranes, is directly influenced by the length of the alkyl chain. An increase in chain length generally leads to higher lipophilicity. However, this relationship is not always linear with respect to biological activity. There often exists an optimal chain length for maximum efficacy, beyond which a further increase can lead to decreased activity due to factors such as reduced aqueous solubility or non-specific binding.

Key Research Findings:

Derivatives with shorter alkyl chains (e.g., C8-C12) may exhibit increased water solubility but potentially lower membrane permeability, which could be advantageous for specific applications.

Increasing the alkyl chain length from C12 to C16 has been observed in analogous compounds to enhance membrane interaction, which can be a critical factor for its mechanism of action.

Alkyl chains longer than C18 may lead to a decrease in activity, possibly due to unfavorable steric interactions or aggregation behavior in aqueous environments.

Interactive Data Table: Effect of Alkyl Chain Length on In Vitro Activity

DerivativeAlkyl Chain LengthLipophilicity (logP)Relative Activity (%)
DTP-C10103.565
DTP-C12124.280
DTP-C14 (Parent) 14 4.9 100
DTP-C16165.692
DTP-C18186.375

Note: The data presented in this table is illustrative and based on general principles of SAR for similar classes of compounds.

Impact of Morpholine (B109124) Moiety Modifications on Compound Performance

The morpholine moieties are key polar components of the dimorpholinium tetradecyl phosphate structure, influencing its solubility, hydrogen bonding capacity, and interactions with biological targets. Modifications to the morpholine ring can significantly impact the compound's performance. acs.orgnih.govresearchgate.netnih.gov The nitrogen and oxygen atoms within the morpholine ring are potential sites for hydrogen bonding, which can be crucial for target recognition and binding affinity. researchgate.netnih.gov

Alterations to the morpholine ring, such as substitution or replacement with other heterocyclic systems, can modulate the electronic and steric properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups on the morpholine ring can alter its basicity and, consequently, its ionization state at physiological pH. researchgate.net

Key Research Findings:

Substitution at the 4-position of the morpholine ring with small alkyl groups can lead to an increase in steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site.

Bioisosteric replacement of the morpholine moiety can be a valuable strategy for improving pharmacokinetic properties. mdpi.com

Interactive Data Table: Influence of Morpholine Moiety Modification on Target Binding Affinity

DerivativeModificationpKaBinding Affinity (Kd, nM)
DTP-Morpholine (Parent) Unsubstituted 8.4 50
DTP-4-Methylmorpholine4-Methyl substitution7.975
DTP-PiperidineMorpholine replaced with Piperidine11.2120
DTP-ThiomorpholineMorpholine replaced with Thiomorpholine6.562

Note: The data presented in this table is illustrative and based on general principles of SAR for similar classes of compounds.

Exploration of Different Phosphate Ester Linkages and Their Functional Implications

The phosphate ester linkage is a central functional group in this compound, contributing to its chemical stability and potential for interaction with biological systems. The nature of this linkage can have profound functional implications. Phosphate esters are known to be relatively stable in aqueous solution at physiological pH but can be enzymatically cleaved. nih.gov This balance of stability and potential for metabolic transformation is a key aspect of its design. nih.govnih.gov

Exploring alternatives to the standard phosphate ester, such as phosphorothioates or phosphonates, can provide insights into the role of the phosphate group in the compound's activity. These modifications can alter the charge distribution, bond angles, and susceptibility to enzymatic hydrolysis.

Key Research Findings:

Phosphorothioate analogues , where a non-bridging oxygen atom is replaced by sulfur, often exhibit increased resistance to enzymatic cleavage, which can lead to a longer duration of action.

Phosphonate (B1237965) analogues , which contain a direct carbon-phosphorus bond, are also more stable towards hydrolysis and can act as mimics of the transition state of phosphate ester hydrolysis.

The stereochemistry at the phosphorus center can also be a critical determinant of activity, with different stereoisomers exhibiting varying levels of biological efficacy.

Interactive Data Table: Functional Implications of Phosphate Ester Linkage Modifications

DerivativeLinkage TypeRelative Stability (t½, h)Enzymatic Cleavage Rate (relative)
DTP-Phosphate (Parent) Phosphate Ester 24 1.0
DTP-PhosphorothioatePhosphorothioate720.2
DTP-PhosphonatePhosphonate>100<0.01
DTP-MethylphosphonateMethylphosphonate>100<0.01

Note: The data presented in this table is illustrative and based on general principles of SAR for similar classes of compounds.

Design and Synthesis of Novel this compound Analogues

The insights gained from the SAR studies described in the preceding sections provide a rational basis for the design and synthesis of novel this compound analogues with potentially improved properties. acs.orgnih.gov The goal of such a program is to systematically modify the lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

A function-oriented synthesis approach can be employed, where the design of new analogues is guided by a deep understanding of the functional role of each molecular component. acs.org For example, if increased membrane permeability is desired, analogues with longer or branched alkyl chains could be synthesized. Conversely, if enhanced water solubility is the objective, modifications to the morpholine moieties to include more polar functional groups would be a logical approach.

The synthetic strategies for these novel analogues would typically involve multi-step sequences, starting from commercially available precursors. Key reactions would include the formation of the phosphate ester linkage and the introduction of the modified alkyl chains or heterocyclic moieties.

Proposed Synthetic Targets:

Analogues with varying alkyl chain lengths (C10-C18) and branching.

Derivatives with substituted morpholine rings (e.g., methyl, hydroxyl).

Bioisosteric replacements of the morpholine ring (e.g., piperazine, thiomorpholine).

Analogues with modified phosphate linkages (e.g., phosphorothioate, phosphonate).

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

To further refine the rational design process, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govresearchgate.net QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

The development of a robust QSAR model for this compound derivatives would involve several key steps:

Data Set Assembly: A diverse set of synthesized analogues with experimentally determined activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, pKa), topological indices, and 3D descriptors, would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build the QSAR model. qsardb.org

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can be a powerful tool for predicting the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.gov It can also provide insights into the key structural features that govern the activity of this class of compounds. nih.gov

Future Research Trajectories and Emerging Opportunities for Dimorpholinium Tetradecyl Phosphate Studies

Exploration of Hybrid Material Systems Incorporating Dimorpholinium Tetradecyl Phosphate (B84403)

The potential for Dimorpholinium tetradecyl phosphate to be integrated into hybrid material systems is a promising, yet entirely speculative, area of research. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties that are not present in the individual constituents. The amphiphilic nature of the tetradecyl phosphate anion, with its long hydrocarbon tail and charged phosphate headgroup, suggests it could act as a structure-directing agent or a functional component in such systems.

Hypothetical Research Directions:

Research AreaPotential Inorganic PartnerAnticipated Hybrid Material Properties
Nanoparticle FunctionalizationGold or Silver NanoparticlesEnhanced stability in polar solvents, potential for targeted delivery applications.
Layered Material IntercalationMontmorillonite ClayFormation of ordered organic-inorganic layered structures with tunable interlayer spacing.
Sol-Gel SynthesisSilica (B1680970) Precursors (e.g., TEOS)Creation of mesoporous silica with ordered channels templated by the surfactant.

These avenues remain theoretical without experimental validation.

Advancements in Green Chemistry Approaches for Sustainable Synthesis and Application

The principles of green chemistry are increasingly integral to the development of new chemical processes. While the specific industrial synthesis route for this compound is not publicly detailed, future research could focus on developing more sustainable and environmentally benign methods for its production. This could involve the use of renewable starting materials, solvent-free reaction conditions, or catalysts that minimize waste generation.

For instance, the tetradecyl alcohol precursor could potentially be derived from biorenewable sources. The phosphorylation reaction itself could be optimized to improve atom economy and reduce the use of hazardous reagents. Furthermore, the application of this compound as a surfactant or in other roles could be evaluated from a green chemistry perspective, considering its biodegradability and aquatic toxicity, which are currently uncharacterized.

Development of Advanced Analytical Techniques for In Situ Characterization

Understanding the behavior of this compound in various environments, particularly at interfaces and during self-assembly, will require the application of advanced analytical techniques. While basic characterization data is available from suppliers, in-depth, real-time analysis is crucial for elucidating its structure-property relationships.

Future studies would benefit from techniques that can probe the molecular and supramolecular structure of this compound in solution and at interfaces. For example, small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) could be employed to determine the size, shape, and internal structure of any micelles or other aggregates that may form in solution. In-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could provide real-space visualization of its adsorption and self-assembly on various substrates.

Potential Analytical Techniques and Their Applications:

Analytical TechniqueInformation to be Gained
Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualization of self-assembled structures in a vitrified state.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of molecular interactions and dynamics in solution.
Langmuir-Blodgett TroughCharacterization of monolayer formation and behavior at the air-water interface.

Interdisciplinary Research at the Interface of Materials Science and Chemical Engineering

The full potential of this compound is most likely to be unlocked through interdisciplinary research that bridges materials science and chemical engineering. Materials scientists could focus on designing and synthesizing novel materials incorporating this compound, while chemical engineers could develop scalable processes for its production and application.

Collaborative efforts could explore its use as a corrosion inhibitor, a component in specialty lubricants, or as an emulsifier in complex formulations. The design of microfluidic devices for the controlled self-assembly of this compound into specific nanostructures represents another exciting frontier. Such interdisciplinary projects would be essential to translate fundamental scientific understanding into practical technological advancements.

Q & A

Basic: What are the recommended synthetic routes for dimorpholinium tetradecyl phosphate, and how can purity be optimized?

Answer:
this compound can be synthesized via esterification or salt formation reactions. For example:

  • Esterification: React tetradecyl phosphate with morpholine derivatives in a polar aprotic solvent (e.g., tetrahydrofuran, THF) under reflux. Triethylamine (Et₃N) is often used as a base to neutralize byproducts like HCl .
  • Purification: Isolate the product via column chromatography (silica gel, chloroform/methanol gradients) to remove unreacted morpholine or phosphate precursors. Purity (>98%) can be confirmed by HPLC or elemental analysis .

Basic: How should researchers characterize the structural and thermal properties of this compound?

Answer:

  • Structural Confirmation: Use 31^{31}P NMR to identify phosphate group environments (δ ~0–5 ppm for alkyl phosphates) and 1^{1}H/13^{13}C NMR to confirm alkyl chain integrity and morpholinium cation presence .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen. Ionic liquids with alkylphosphates typically degrade above 250°C, but decomposition pathways depend on cation-anion interactions .

Advanced: How can researchers evaluate the role of this compound in modulating lipid membrane properties?

Answer:

  • Membrane Interaction Studies: Incorporate the compound into lipid bilayers (e.g., DMPC vesicles) and analyze changes in membrane compressibility or dipole potential using Laurdan generalized polarization (GP) assays. FTIR can track phosphate-water hydrogen bonding, which affects membrane rigidity .
  • Methodological Note: Compare results with structurally similar ionic liquids (e.g., trihexyltetradecylphosphonium salts) to isolate cation-specific effects .

Advanced: What strategies resolve contradictions in toxicity data for phosphonium-based ionic liquids like this compound?

Answer:

  • Standardized Assays: Use MTT or MTS assays on human cell lines (e.g., HepG2) to quantify cytotoxicity. Account for batch variability by cross-referencing purity data (e.g., residual solvent traces via GC-MS) .
  • Comparative Analysis: Benchmark against structurally analogous compounds (e.g., tetrabutylphosphonium dibutyl phosphate, LC₅₀ ~75.94 µg/mL) to contextualize toxicity thresholds .

Basic: What are the critical stability considerations for storing this compound?

Answer:

  • Hydrolytic Stability: Store under anhydrous conditions (argon atmosphere, molecular sieves) to prevent phosphate ester hydrolysis. Monitor degradation via 31^{31}P NMR or ion chromatography for free phosphate ions .
  • Thermal Degradation: Avoid prolonged heating above 150°C, as alkylphosphate salts may decompose into phosphoric acid and olefins .

Advanced: How can researchers design experiments to study the interfacial behavior of this compound in biphasic systems?

Answer:

  • Liquid-Liquid Extraction: Use UV-vis spectroscopy or ICP-OES to quantify partitioning coefficients (e.g., logP) in systems like water/1-octanol. Adjust pH to probe cation-anion interactions .
  • Surface Tension Analysis: Measure critical micelle concentration (CMC) using a tensiometer. Compare with alkylammonium phosphates to assess cation hydrophobicity effects .

Basic: Which spectroscopic techniques are most effective for analyzing phosphate group interactions in this compound?

Answer:

  • FTIR: Identify P=O stretching vibrations (~1250 cm⁻¹) and P-O-C asymmetric stretches (~1050 cm⁻¹). Band shifts indicate hydrogen bonding with water or counterions .
  • Raman Spectroscopy: Resolve P-O symmetric stretching modes (~750 cm⁻¹) without solvent interference, useful for solid-state analysis .

Advanced: How can computational modeling enhance the understanding of this compound’s phase behavior?

Answer:

  • Molecular Dynamics (MD): Simulate cation-anion pair interactions in water or organic solvents to predict solubility and aggregation. Use force fields like OPLS-AA for phosphonium groups .
  • COMSO-RS: Predict activity coefficients and phase separation using quantum-chemical descriptors. Validate with experimental cloud-point measurements .

Basic: What regulatory guidelines apply to handling this compound in lab settings?

Answer:

  • Safety Protocols: Follow GHS hazard codes for skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory sensitization .
  • Waste Disposal: Neutralize acidic hydrolysis products (e.g., phosphoric acid) with sodium bicarbonate before disposal .

Advanced: How can researchers statistically analyze contradictory data on the compound’s environmental persistence?

Answer:

  • Error Propagation: Calculate 95% confidence intervals for degradation half-life measurements (e.g., via HPLC). Use ANOVA to compare batch-to-batch variability .
  • Meta-Analysis: Aggregate data from analogous compounds (e.g., tetradecyl sulfate) to model structure-persistence relationships. Apply multivariate regression to isolate alkyl chain length effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.